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molecular formula C14H12Br2O2 B8365426 (5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanol

(5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanol

Cat. No. B8365426
M. Wt: 372.05 g/mol
InChI Key: XCNONWZHVKEVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919336B2

Procedure details

1,4-Dibromobenzene (15.3 g; 65 mmol) in THF (350 ml) is cooled to −78° C. and treated with nBuLi (44.7 ml; 71.5 mmol of a 1.6M solution). The white precipitate is stirred for 15 minutes at −78° C. 5-Bromo-2-methoxy-benzaldehyde (6.98 g; 32.5 mmol) in THF (32 ml) is added, stirred for 5 min at −78° C. and then poured on water. The aqueous phase is extracted twice with TBME, the organic phase dried over Na2SO4, evaporated to dryness and the residue purified via SiO2 chromatography (Cyclohexane/acetone 98:2>96:4) to yield the title compound as white crystals recrystallised from ether/hexanes (9.25 g; 73.8%).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.98 g
Type
reactant
Reaction Step Four
Name
Quantity
32 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[Li]CCCC.[Br:14][C:15]1[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([CH:22]=1)[CH:20]=[O:21]>C1COCC1>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([CH:20]([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)[OH:21])[CH:22]=1

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
6.98 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OC
Name
Quantity
32 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The white precipitate is stirred for 15 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 min at −78° C.
Duration
5 min
ADDITION
Type
ADDITION
Details
poured on water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified via SiO2 chromatography (Cyclohexane/acetone 98:2>96:4)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(O)C1=CC=C(C=C1)Br)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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